4-hydroxy-6-oxo-3H-pyridine-3-carboxylic acid
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Overview
Description
4-Hydroxy-6-oxo-3H-pyridine-3-carboxylic acid, also known as 6-hydroxynicotinic acid, is a heterocyclic organic compound with the molecular formula C6H5NO4. This compound is a derivative of nicotinic acid and features a pyridine ring substituted with hydroxyl and carboxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-oxo-3H-pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 6-hydroxynicotinic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions. Another method includes the cyclization of appropriate precursors, such as 3-pyridinecarboxylic acid derivatives, under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-oxo-3H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydro derivatives.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Acid chlorides, anhydrides, and amines under appropriate conditions
Major Products Formed
Oxidation: Formation of more oxidized pyridine derivatives.
Reduction: Formation of dihydro derivatives with reduced keto groups.
Substitution: Formation of esters, amides, and other substituted derivatives
Scientific Research Applications
4-Hydroxy-6-oxo-3H-pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-hydroxy-6-oxo-3H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl and keto group arrangement but differ in the ring structure.
Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring but differ in the substitution pattern and ring size
Uniqueness
4-Hydroxy-6-oxo-3H-pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5NO4 |
---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
4-hydroxy-6-oxo-3H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO4/c8-4-1-5(9)7-2-3(4)6(10)11/h1-3,8H,(H,10,11) |
InChI Key |
RQJFKJRGKPFSKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C=C(C1C(=O)O)O |
Origin of Product |
United States |
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